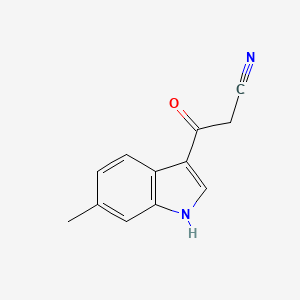

3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile

CAS No.: 1194024-40-2

Cat. No.: VC3048879

Molecular Formula: C12H10N2O

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1194024-40-2 |

|---|---|

| Molecular Formula | C12H10N2O |

| Molecular Weight | 198.22 g/mol |

| IUPAC Name | 3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile |

| Standard InChI | InChI=1S/C12H10N2O/c1-8-2-3-9-10(12(15)4-5-13)7-14-11(9)6-8/h2-3,6-7,14H,4H2,1H3 |

| Standard InChI Key | WMBQHNTUEJHHLN-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)C(=CN2)C(=O)CC#N |

| Canonical SMILES | CC1=CC2=C(C=C1)C(=CN2)C(=O)CC#N |

Introduction

Chemical Identity and Structural Properties

3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile is an indole derivative characterized by a cyanoacetyl group at the C-3 position of a 6-methylindole scaffold. This unique structural arrangement confers specific reactivity patterns that make it valuable in synthetic organic chemistry.

Chemical Identifiers

The compound is precisely identified through multiple chemical database systems and nomenclature conventions, allowing for accurate referencing in scientific literature and chemical repositories.

| Parameter | Value |

|---|---|

| CAS Number | 1194024-40-2 |

| Molecular Formula | C₁₂H₁₀N₂O |

| Molecular Weight | 198.22 g/mol |

| IUPAC Name | 3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile |

| Standard InChI | InChI=1S/C12H10N2O/c1-8-2-3-9-10(12(15)4-5-13)7-14-11(9)6-8/h2-3,6-7,14H,4H2,1H3 |

| Standard InChIKey | WMBQHNTUEJHHLN-UHFFFAOYSA-N |

| SMILES Notation | CC1=CC2=C(C=C1)C(=CN2)C(=O)CC#N |

| PubChem Compound ID | 45792258 |

The compound features a 6-methylindole core with a 3-oxopropanenitrile substituent at the 3-position, creating a structure with both nucleophilic and electrophilic sites that contribute to its versatility in synthetic applications.

Structural Characteristics

The molecule contains several key functional groups that determine its chemical behavior:

-

A six-membered benzene ring fused with a five-membered nitrogen-containing pyrrole ring, forming the indole scaffold

-

A methyl group at the C-6 position of the indole

-

A 3-oxopropanenitrile moiety (ketone linked to a nitrile via a methylene bridge) at the C-3 position

-

An NH group in the pyrrole ring that can participate in hydrogen bonding

This structural arrangement creates a compound with multiple reaction sites, enabling its participation in various synthetic transformations, particularly in heterocyclic chemistry.

Synthesis and Preparation Methods

The preparation of 3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile typically involves strategic chemical transformations that connect the indole nucleus with the cyanoacetyl moiety.

Conventional Synthesis Routes

The primary synthetic approach involves the condensation of 6-methylindole with cyanoacetic acid derivatives, which introduces the 3-oxopropanenitrile functionality at the reactive C-3 position of the indole. This method takes advantage of the nucleophilicity of the indole C-3 position to form a new carbon-carbon bond.

Purification and Characterization

After synthesis, the compound typically requires purification through recrystallization or column chromatography. Characterization is commonly performed using spectroscopic techniques, with nuclear magnetic resonance (NMR) spectroscopy being particularly informative for confirming the structure .

Chemical Reactivity and Synthetic Applications

The unique structure of 3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile makes it a valuable intermediate in organic synthesis, particularly in the construction of complex heterocyclic systems.

Knoevenagel Condensation Reactions

One of the most significant applications of this compound is in Knoevenagel condensation reactions with activated aldehydes. The active methylene group adjacent to both the ketone and nitrile functions provides an acidic proton that can be readily abstracted, leading to nucleophilic carbon for condensation reactions .

For example, research demonstrates that 3-(1H-indol-3-yl)-3-oxopropanenitrile derivatives (including the 6-methyl variant) can undergo Knoevenagel condensation with activated aldehydes to form intermediates that subsequently participate in cyclization reactions . This reactivity pattern enables the construction of complex nitrogen-containing heterocycles.

Multi-component Reactions

The compound serves as a valuable building block in multi-component reactions for the synthesis of biologically relevant heterocyclic systems. Researchers have utilized similar indole-derived 3-oxopropanenitriles in one-pot three-component syntheses of triazolopyrimidine derivatives .

A proposed mechanism for such transformations involves:

-

Activation of the aldehyde component by a base catalyst

-

Knoevenagel condensation between the 3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile and the activated aldehyde

-

Nucleophilic addition of a third component (such as 3-amino-1,2,4-triazole)

-

Intramolecular cyclization to form the final heterocyclic product

These multi-component approaches represent efficient strategies for constructing complex molecular architectures from relatively simple starting materials, highlighting the synthetic utility of the title compound .

Synthesis of Pyrimidine Derivatives

The compound has demonstrated significant utility in the synthesis of various pyrimidine derivatives. Research indicates that 3-(1H-indol-3-yl)-3-oxopropanenitrile compounds can participate in reactions leading to the formation of pyrimidine-6-carbonitriles and other heterocyclic systems .

In one documented synthetic pathway, [(VO)TPP][(TCM)4] catalyst activates the carbonyl group of an aldehyde, followed by Knoevenagel condensation with the 3-(1H-indol-3-yl)-3-oxopropanenitrile to form an intermediate. This intermediate then undergoes further transformations to eventually produce complex heterocyclic products such as tetrahydroquinoline-3-carbonitriles .

Spectral Characteristics and Analytical Identification

Spectroscopic methods are essential for confirming the identity and purity of 3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile. While specific spectral data for the title compound is limited in the available search results, information from structurally related compounds provides insight into the expected spectral features.

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy offers valuable structural information for indole derivatives. For related compounds with 3-oxopropanenitrile substituents on indole scaffolds, characteristic signals are observed that can guide the identification of the title compound. For instance, similar compounds typically show:

-

Signals in the aromatic region (δ 7.2-8.2 ppm) corresponding to the indole ring protons

-

A distinctive singlet around δ 7.7-8.2 ppm attributable to the C-2 proton of the indole

-

A signal at approximately δ 3.8-4.0 ppm representing the methylene protons adjacent to the nitrile group

-

A singlet around δ 2.0-2.5 ppm corresponding to the methyl group at the C-6 position

These spectral features provide a reliable fingerprint for identifying the structure of 3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile and confirming its purity.

Other Analytical Techniques

In addition to NMR, other analytical methods that are typically employed for characterization include:

-

High-resolution mass spectrometry (HRMS) for accurate mass determination

-

Infrared spectroscopy (IR) to identify functional groups, particularly the nitrile (around 2200 cm⁻¹) and ketone (around 1650-1700 cm⁻¹) stretching frequencies

-

UV-Visible spectroscopy to characterize the chromophoric system of the indole scaffold

These complementary techniques collectively provide comprehensive structural confirmation of the compound.

| Hazard Statement | Code | Description |

|---|---|---|

| H315 | Skin irritation | Causes skin irritation |

| H319 | Eye irritation | Causes serious eye irritation |

| H335 | STOT-SE | May cause respiratory irritation |

These regulatory restrictions underscore the importance of proper handling protocols when working with this research chemical.

Current Research Trends and Future Directions

The ongoing research involving 3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile and related compounds points to several promising directions for future investigation.

Expanding Synthetic Applications

Current research trends suggest expanding applications of this compound in the synthesis of complex heterocyclic systems. Its participation in multi-component reactions for constructing biologically relevant scaffolds represents a growing area of interest in medicinal chemistry and drug discovery .

The compound's utility in developing efficient synthetic routes to complex target molecules continues to drive research in this area, with emphasis on developing more sustainable and high-yielding synthetic methodologies.

Structure-Activity Relationship Studies

Further exploration of structure-activity relationships by systematically modifying the indole scaffold and the 3-oxopropanenitrile moiety could yield valuable insights into how structural variations influence both chemical reactivity and biological activity. Such studies would provide a rational basis for designing more potent and selective compounds for specific applications.

Detailed Biological Evaluation

Although preliminary studies suggest potential biological activities for compounds in this structural class, comprehensive evaluation of 3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile in standardized biological assays would provide more definitive evidence of its pharmacological potential. This would include assessment of antimicrobial, anticancer, and enzyme inhibitory properties under controlled experimental conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume